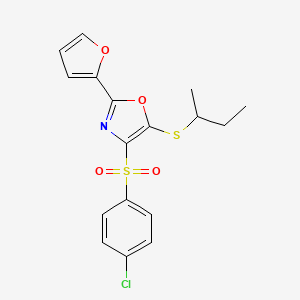![molecular formula C16H13N3O4S B11450754 2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11450754.png)
2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding potassium dithiocarbazinate. This intermediate is then treated with hydrazine hydrate to yield the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrobenzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-((4-nitrobenzyl)sulfanyl)-4(3H)-quinazolinone: Another heterocyclic compound with similar structural features.
2-Methoxyphenyl 4-nitrobenzyl ether: Shares the methoxyphenyl and nitrobenzyl groups but lacks the oxadiazole ring.
Uniqueness
2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to its combination of the oxadiazole ring with methoxyphenyl and nitrobenzylsulfanyl groups. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C16H13N3O4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13N3O4S/c1-22-14-4-2-3-12(9-14)15-17-18-16(23-15)24-10-11-5-7-13(8-6-11)19(20)21/h2-9H,10H2,1H3 |
InChI Key |
JIPUZKOSDWFRLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(4-bromophenoxy)pentanoyl]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B11450676.png)
![Propan-2-yl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450682.png)
![6-Methyl 3-propan-2-yl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11450683.png)
![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450691.png)
![N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B11450692.png)
![N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine](/img/structure/B11450696.png)
![4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline](/img/structure/B11450701.png)
![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11450704.png)

![Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450732.png)
![6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B11450736.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11450742.png)
![N-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11450746.png)
![N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11450748.png)
